![molecular formula C18H20N2O3 B5462032 N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide](/img/structure/B5462032.png)
N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide involves several steps. One common method includes the reaction of 5-amino-2-methylbenzoic acid with cyclopentyl isocyanate to form the intermediate N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]amine. This intermediate is then reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods often utilize microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Scientific Research Applications
N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity and leading to the desired pharmacological effects. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis .
Comparison with Similar Compounds
N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide can be compared with other furan derivatives such as N-[5-(cyclopropylsulfamoyl)-2-methyl-3-nitrophenyl]furan-2-carboxamide and N-(pyridin-2-ylmethyl)furan-2-carboxamide . While these compounds share a similar furan core, they differ in their substituents, leading to variations in their biological activities and applications. The unique cyclopentylcarbamoyl group in this compound contributes to its distinct pharmacological profile.
Properties
IUPAC Name |
N-[5-(cyclopentylcarbamoyl)-2-methylphenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12-8-9-13(17(21)19-14-5-2-3-6-14)11-15(12)20-18(22)16-7-4-10-23-16/h4,7-11,14H,2-3,5-6H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXRCHIKSMLJEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CCCC2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.